

# Dual Therapeutic Modalities of JD123: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JD123     |           |
| Cat. No.:            | B15615053 | Get Quote |

#### Introduction

The designation "JD123" refers to two distinct therapeutic candidates with disparate mechanisms of action and therapeutic targets. This technical guide provides an in-depth overview of each entity to support researchers, scientists, and drug development professionals. The first section details JD123 as a small molecule inhibitor of c-Jun N-terminal kinase 1 (JNK1) and p38-y mitogen-activated protein kinase (MAPK). The second section describes JD123 as an allogeneic anti-CD123 Chimeric Antigen Receptor (CAR) Natural Killer (NK) cell therapy.

# Part 1: JD123 - A Kinase Inhibitor Targeting JNK1 and p38-y MAPK

**JD123** is a bi-thiazole-2,2'-diamine compound identified as a potent inhibitor of specific stress-activated protein kinases. Its therapeutic potential lies in the modulation of signaling pathways implicated in inflammation, apoptosis, and cellular stress responses.

# Therapeutic Targets and Mechanism of Action

**JD123** functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of JNK1 and p38-y MAPK. By blocking the binding of ATP, **JD123** prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of the signaling cascade. A primary downstream effect of JNK1 inhibition is the reduced expression of c-Jun, a key transcription factor involved in cellular proliferation and apoptosis.[1]



The selectivity of **JD123** is a key characteristic. It has been shown to inhibit JNK1 and p38- $\gamma$  MAPK without significantly affecting the activity of other related kinases such as ERK1, ERK2, p38- $\alpha$ , p38- $\beta$ , or p38- $\delta$ .[1] This specificity suggests a favorable therapeutic window with potentially fewer off-target effects.

### **Data Presentation**

Table 1: Kinase Selectivity Profile of JD123

| Target Kinase | Activity             | Notes                       |
|---------------|----------------------|-----------------------------|
| JNK1          | Inhibited            | Primary Target              |
| р38-ү МАРК    | Inhibited            | ATP-competitive inhibition  |
| c-Jun         | Expression Inhibited | Downstream effector of JNK1 |
| ERK1          | Not Inhibited        |                             |
| ERK2          | Not Inhibited        | _                           |
| р38-α МАРК    | Not Inhibited        | _                           |
| р38-β МАРК    | Not Inhibited        | _                           |
| р38-δ МАРК    | Not Inhibited        | _                           |

## **Experimental Protocols**

Detailed experimental protocols for the characterization of **JD123** are described in the primary literature (Ngoei KR, et al. Biochim Biophys Acta. 2013;1834(6):1077-1088). A general outline of the types of assays utilized for such kinase inhibitors is provided below.

In Vitro Kinase Assay (General Protocol)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method to determine the in vitro inhibitory activity of a compound against a target kinase.

Reaction Setup: The kinase (e.g., JNK1), a suitable substrate (e.g., ATF2), and ATP are combined in a reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35, pH 7.5) in the wells of a 384-well plate.







- Compound Addition: Test compounds, such as **JD123**, are added at varying concentrations.
- Incubation: The kinase reaction is allowed to proceed at room temperature for a specified time, typically 1 hour.
- Detection: The reaction is stopped, and a terbium-labeled antibody specific for the phosphorylated substrate is added.
- Signal Measurement: After an additional incubation period, the TR-FRET signal is measured using a fluorescence plate reader. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of the kinase.

### **Visualization**





Click to download full resolution via product page

Caption: **JD123** inhibits JNK1 and p38-y in the MAPK signaling pathway.

# Part 2: JD123 - Allogeneic Anti-CD123 CAR-NK Cell Therapy



**JD123** is also the designation for an investigational cell therapy product developed by Beijing Jingda Biotechnology Co., Ltd. It consists of allogeneic (off-the-shelf) Natural Killer (NK) cells that have been genetically engineered to express a Chimeric Antigen Receptor (CAR) targeting the CD123 antigen. This therapy is being evaluated for the treatment of refractory/relapsed Acute Myeloid Leukemia (AML).[2][3][4]

## **Therapeutic Target and Mechanism of Action**

The therapeutic target of this CAR-NK cell therapy is CD123, the alpha subunit of the Interleukin-3 (IL-3) receptor. CD123 is overexpressed on the surface of leukemic cells in a high percentage of AML cases, while its expression on normal hematopoietic stem cells is low or absent, making it an attractive target for immunotherapy.[5][6]

The mechanism of action involves the CAR on the NK cells recognizing and binding to CD123 on the surface of AML cells. This binding activates the NK cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target cancer cell. This process is independent of the NK cell's native receptor signaling.[2]

### **Data Presentation**

Table 2: Characteristics of **JD123** CAR-NK Cell Therapy

| Characteristic         | Description                                      |
|------------------------|--------------------------------------------------|
| Cell Type              | Allogeneic Natural Killer (NK) Cells             |
| Target Antigen         | CD123 (IL-3 Receptor Alpha Subunit)              |
| Therapeutic Indication | Refractory/Relapsed Acute Myeloid Leukemia (AML) |
| Developer              | Beijing Jingda Biotechnology Co., Ltd.           |
| Clinical Trial ID      | NCT05574608                                      |

## **Experimental Protocols**

The clinical evaluation of **JD123** CAR-NK cells is being conducted under a registered clinical trial (NCT05574608). The general protocol for such a study is as follows:



Clinical Trial Protocol Outline (Based on NCT05574608)

- Patient Eligibility: Patients with relapsed/refractory AML who meet specific inclusion and exclusion criteria are enrolled.
- Lymphodepleting Chemotherapy: Patients receive a conditioning regimen of chemotherapy (e.g., Fludarabine and Cyclophosphamide) to deplete their existing lymphocytes, creating a more favorable environment for the infused CAR-NK cells to expand and persist.
- CAR-NK Cell Infusion: Following lymphodepletion, patients are infused with the allogeneic anti-CD123 CAR-NK cells (JD123).
- Monitoring and Evaluation: Patients are closely monitored for adverse events, including
  cytokine release syndrome (CRS) and neurotoxicity. Disease response is assessed at
  predefined time points post-infusion through bone marrow biopsies and other relevant
  diagnostics. Pharmacokinetic and pharmacodynamic (PK/PD) parameters of the CAR-NK
  cells are also evaluated.

## **Visualization**

Caption: JD123 CAR-NK cell recognizes CD123 on an AML cell, leading to apoptosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. 景达生物 致力于基因和细胞药物开发 [jingdabio.com]
- 5. CD 123 is a membrane biomarker and a therapeutic target in hematologic malignancies -PMC [pmc.ncbi.nlm.nih.gov]



- 6. CD123 a Therapeutic Target for Acute Myeloid Leukemia and Blastic Plasmocytoid Dendritic Neoplasm PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dual Therapeutic Modalities of JD123: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615053#potential-therapeutic-targets-of-jd123]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com